1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
This compound features a triazolopyrimidine core fused with a thioether-linked ethanone moiety and a 4-chlorophenyl group. The triazolopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymatic targets such as kinases and oxidoreductases . The thioether bridge enhances metabolic stability compared to oxygen analogs, while the 4-chlorophenyl group contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-12-11(17-18-19)13(16-7-15-12)21-6-10(20)8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLUQTPVXJIAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Triazole moiety : Known for its diverse pharmacological properties.
- Thioether linkage : May contribute to the compound's stability and reactivity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antifungal properties against various strains of fungi. The presence of the chlorophenyl group is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy.
Anticancer Activity
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Apoptosis induction |
| MCF-7 (breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
Case Studies
A recent study focused on the synthesis and biological evaluation of related triazole compounds, highlighting their potential as novel anti-cancer agents. The study reported that modifications to the triazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Another case reported the successful application of similar thioether compounds in treating fungal infections resistant to conventional therapies . This underscores the importance of exploring structural variations in enhancing biological activity.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit key enzymes involved in cellular processes.
- Disruption of Membrane Integrity : The lipophilic nature allows it to interact with cellular membranes.
- Modulation of Signaling Pathways : It may interfere with pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural differences among triazolopyrimidine derivatives influence their physicochemical and biological properties:
Key Observations:
- Thioether vs. Oxygen Ethers : The target compound’s thioether linkage (C–S–C) enhances resistance to oxidative degradation compared to oxygen-based ethers in analogs like RG7774 .
- Chlorophenyl vs.
- Substituent Bulk : The tert-butyl group in RG7774 increases steric hindrance, likely reducing off-target interactions compared to the target compound’s smaller methyl group .
Q & A
Q. Why do synthetic routes for structurally similar compounds diverge in intermediate isolation steps?
- Methodological Answer : Divergence often reflects competing reaction pathways. For instance, isolates a sodium salt intermediate before acidification, while bypasses this. Mechanistic studies (e.g., trapping intermediates with quenching agents) clarify pathway dominance. LC-MS tracking of intermediates in real-time can validate proposed routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
